molecular formula C19H23N3O2S B2870781 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207009-45-7

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2870781
CAS No.: 1207009-45-7
M. Wt: 357.47
InChI Key: YCUKIHXUMKZTFR-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmacologically active motifs, including an imidazole ring, a pyrrolidine subunit, and a thioether linker. The presence of the imidazole ring is a key feature found in numerous bioactive molecules, some of which have been studied for their anticonvulsant properties . Furthermore, the pyrrolidin-1-yl group is a common structural element in compounds designed to interact with the central nervous system. For instance, molecules containing a pyrrolidine ring attached to a propiophenone core, such as pyrovalerone, are known to inhibit monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests that this compound may serve as a valuable chemical scaffold for researching the structure-activity relationships (SAR) of novel neuroactive compounds. Its primary research applications include investigation as a potential precursor or intermediate in the synthesis of pharmacologically active agents, serving as a lead compound in drug discovery programs for central nervous system (CNS) targets, and use in biochemical assays to study interactions with enzymes or receptors. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-10-22-17(15-6-8-16(24-2)9-7-15)13-20-19(22)25-14-18(23)21-11-4-5-12-21/h3,6-9,13H,1,4-5,10-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUKIHXUMKZTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, an allyl group, and a thioether linkage, suggests potential biological activity, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including data tables and case studies.

Molecular Structure

The molecular formula of the compound is C21H20ClN3O2SC_{21}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 413.92 g/mol. The structure can be represented as follows:

Structure C CCn1c c2ccc OC cc2 cnc1SCC O N\text{Structure }\text{C CCn1c c2ccc OC cc2 cnc1SCC O N}

Key Functional Groups

  • Imidazole Ring : Contributes to the compound's interaction with biological targets.
  • Thioether Linkage : May enhance the compound's reactivity and biological interactions.
  • Allyl Group : Often associated with increased biological activity in various compounds.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has shown potential as an antibacterial agent, particularly against ESKAPE pathogens, which are a group of bacteria known for their resistance to antibiotics.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLModerate
Klebsiella pneumoniae16 µg/mLWeak
Enterococcus faecium4 µg/mLStrong
Pseudomonas aeruginosa>64 µg/mLNo Activity

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Disruption of Cell Membranes : The thioether moiety may disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with DNA Synthesis : Some studies suggest that imidazole derivatives can interfere with nucleic acid synthesis, further contributing to their antibacterial effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including our compound. The results demonstrated that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, the presence of the allyl group was correlated with enhanced activity against Staphylococcus aureus and Enterococcus faecium.

Study on Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on human cell lines. It was found that while the compound showed significant antibacterial properties, it also exhibited selective cytotoxicity towards cancer cell lines without affecting normal cells significantly.

Research Findings Summary

Research into the biological activity of this compound indicates promising potential as an antimicrobial agent with selective cytotoxic properties. The unique structural features contribute to its bioactivity, making it a candidate for further development in pharmaceutical applications.

Comparison with Similar Compounds

Structural Differentiation

Feature Target Compound Analogous Compounds Key Differences
Imidazole Substitution N1: Allyl; C5: 4-Methoxyphenyl N1: Benzyl (); C5: 4-Fluorophenyl () Allyl group introduces conformational flexibility vs. rigid benzyl/fluorophenyl .
Thioether Linkage Ethane-1-one linked to pyrrolidine Linked to thiazole () or triazole () Pyrrolidine’s electron-rich nature may enhance hydrogen bonding vs. thiazole .
Aromatic Substituents 4-Methoxyphenyl (electron-donating) 4-Fluorophenyl (), 4-Bromophenyl (), 4-Trifluoromethyl () Methoxy improves solubility; electron-withdrawing groups (e.g., CF₃) alter reactivity .

Antimicrobial Activity

  • Pyrrolidin-2-one derivatives (): Exhibited moderate antibacterial activity (MIC: 16–64 µg/mL) against S. aureus and E. coli .
  • Benzoimidazole-triazole-thiazole hybrids (): Showed antifungal activity (IC₅₀: 8–32 µg/mL) against C. albicans .

Enzyme Inhibition

  • Triazole derivatives (): Demonstrated COX-2 inhibition (IC₅₀: 0.8 µM) via sulfonylphenyl groups .
  • Target compound : The methoxyphenyl group may confer selectivity for enzymes sensitive to hydrophobic/aromatic interactions (e.g., cytochrome P450 isoforms).

Physicochemical and Crystallographic Properties

  • Solubility : The 4-methoxyphenyl group increases lipophilicity (clogP ~3.2) compared to nitroimidazoles (, clogP ~2.1) .
  • Crystallinity : Unlike nitroimidazoles (), which form 3D networks via C–H···O/N interactions, the allyl group in the target compound may reduce crystallinity, favoring amorphous forms .

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